![molecular formula C20H19ClN4O2 B2828727 8-chloro-N-(3,4-dimethylphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide CAS No. 2034267-36-0](/img/structure/B2828727.png)

8-chloro-N-(3,4-dimethylphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

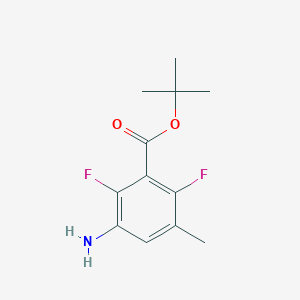

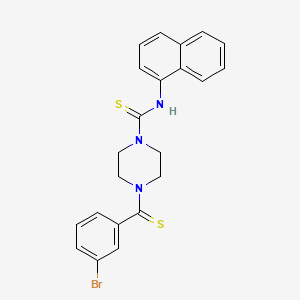

The compound “8-chloro-N-(3,4-dimethylphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is a key component of many biological compounds . The molecule also contains a carboxamide group (-CONH2), which is a common functional group in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring substituted with various groups including a chloro group, a carboxamide group, and a dimethylphenyl group . These groups would likely have significant effects on the compound’s physical and chemical properties.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can affect properties like solubility, melting point, and reactivity .Scientific Research Applications

Chemical Synthesis and Polymer Applications

The chemical structure and functional groups of 8-chloro-N-(3,4-dimethylphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide suggest potential applications in the synthesis of polymers and rigid-rod polyamides. For example, similar compounds have been utilized in the development of rigid-rod polyamides and polyimides, showcasing their application in materials science. These polymers are characterized by their excellent thermooxidative stability, amorphous nature, and solubility in polar aprotic solvents, which can be crucial for high-performance materials in electronics and coatings (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Heterocyclic Chemistry and Drug Design

The structural complexity of this compound lends itself to the field of heterocyclic chemistry, where it can serve as a precursor or intermediate in the synthesis of novel heterocyclic compounds. Such compounds are pivotal in drug discovery and pharmaceutical chemistry due to their diverse biological activities. For instance, similar heterocyclic compounds have been explored for their antimicrobial properties, offering insights into their potential as scaffolds for developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Catalysis and Organic Synthesis

Moreover, derivatives of dipyridopyrimidine, similar to this compound, have been investigated for their catalytic properties. These compounds have shown promise in the autorecycling oxidation of alcohols, highlighting their potential application in organic synthesis and catalysis. The catalytic efficiency and stability of these compounds can significantly impact the development of green chemistry processes (Yoneda, Yamato, & Ono, 1981).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

13-chloro-N-(3,4-dimethylphenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2/c1-12-3-5-15(9-13(12)2)22-20(27)24-8-7-17-16(11-24)19(26)25-10-14(21)4-6-18(25)23-17/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVYLCHBRVALRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2828651.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2828662.png)

![N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2828663.png)

![(Z)-3-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2828666.png)